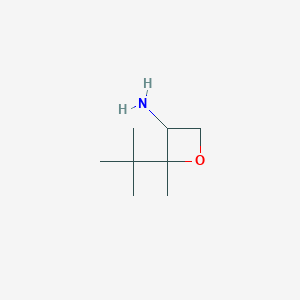

2-(tert-Butyl)-2-methyloxetan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-tert-butyl-2-methyloxetan-3-amine |

InChI |

InChI=1S/C8H17NO/c1-7(2,3)8(4)6(9)5-10-8/h6H,5,9H2,1-4H3 |

InChI Key |

NQWZYLXEGQEBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CO1)N)C(C)(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Ring-Opening Mechanisms of Oxetane (B1205548) Derivatives

The opening of the oxetane ring can be initiated through nucleophilic, cationic, or radical-mediated pathways, with the regioselectivity and reaction kinetics being highly dependent on the substituents present on the ring. tandfonline.com

The nucleophilic ring-opening of oxetanes is a well-established transformation that yields highly functionalized acyclic compounds. tandfonline.comresearchgate.net This process typically requires activation by a Lewis or Brønsted acid to make the ring more susceptible to nucleophilic attack. rsc.org The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen, leading to inversion of stereochemistry at the point of attack.

For an unsymmetrically substituted oxetane like 2-(tert-Butyl)-2-methyloxetan-3-amine, the site of nucleophilic attack is governed by both steric and electronic effects. magtech.com.cn

Attack at C4: Strong nucleophiles typically attack the less sterically hindered carbon atom. magtech.com.cn In this molecule, the C4 position is less substituted than the C2 position. Therefore, under neutral or basic conditions with a strong nucleophile (e.g., organolithium reagents), the reaction would likely proceed via nucleophilic attack at C4. youtube.com

Attack at C2: Attack at the C2 position is severely hindered by the presence of the bulky tert-butyl and methyl groups. This pathway is generally disfavored for SN2 reactions.

Intramolecular Nucleophilic Attack: The amino group at the C3 position can act as an internal nucleophile, especially under acidic conditions where the ether oxygen is protonated. This could lead to the formation of a transient aziridinium (B1262131) ion or other rearranged products. Studies have shown that 3,3-disubstituted oxetanes with an internal nucleophile like an amine can more readily ring-open under acidic conditions. nih.govacs.org

The choice of nucleophile is critical. While strong carbon nucleophiles like Grignard reagents or organolithiums can open the ring youtube.com, weaker nucleophiles often require acid catalysis. magtech.com.cn Heteroatom nucleophiles, such as amines, thiols, and alcohols, are commonly used in these reactions. tandfonline.com For example, the catalytic asymmetric ring-opening of 3-substituted oxetanes using mercaptobenzothiazoles as nucleophiles has been achieved with chiral phosphoric acid catalysts, generating products with high enantioselectivity. acs.org

| Oxetane Substitution | Reaction Conditions | Predominant Site of Attack | Controlling Factor | Reference |

|---|---|---|---|---|

| 2-Alkyl- | Strong Nucleophile (e.g., R-Li) | C4 (less substituted) | Steric Hindrance | magtech.com.cn |

| 2-Alkyl- | Weak Nucleophile + Acid Catalyst | C2 (more substituted) | Electronic (Carbocation Stability) | magtech.com.cn |

| 2-Vinyl- | Strong Nucleophile | β-carbon of vinyl group (SN2') | Conjugate Addition | magtech.com.cn |

| 3-Amino- (Internal) | Acidic Conditions | C2 or C4 (Intramolecular) | Neighboring Group Participation | nih.govacs.org |

Oxetanes can undergo cationic ring-opening polymerization (CROP) in the presence of suitable initiators, such as Brønsted or Lewis acids, to form polyethers. radtech.org The polymerization of oxetane is known to proceed via an active chain end (ACE) mechanism. acs.org The process involves three main steps:

Initiation: The initiator activates the monomer, typically by protonating the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.

Propagation: The active chain end (an oxonium ion) is attacked by the oxygen atom of another monomer molecule. This nucleophilic attack opens the ring of the active end and regenerates the oxonium ion at the new chain end, allowing the polymer chain to grow.

Termination/Transfer: The polymerization can be terminated by reaction with a nucleophile or undergo chain transfer reactions.

For this compound, the CROP mechanism would be influenced by its substituents. The tertiary amine group on the C3 position is basic and can be protonated or coordinate to a Lewis acid initiator. This could potentially lead to several outcomes:

Initiator Quenching: The amine could compete with the oxetane oxygen for the initiator, potentially inhibiting or slowing down the polymerization.

Neighboring Group Participation: The amine could participate in the ring-opening step, possibly leading to the formation of a transient aziridinium ion and influencing the polymer structure. rsc.org

Modified Polymer Structure: If polymerization occurs, the pendant amino groups along the polymer backbone would significantly affect the properties of the resulting polyether, such as its solubility and basicity.

Kinetic studies on the CROP of other functionalized cyclic monomers, such as 2-oxazolines, have shown that side-chain functionalities can significantly accelerate the polymerization rate by stabilizing the transition state. rsc.org A similar effect could be hypothesized for the amine group in the oxetane monomer, although direct experimental data is needed.

While less common than ionic pathways, radical-mediated ring-opening of oxetanes represents an emerging area of reactivity. researchgate.net Traditional radical reactions with oxetanes are challenging due to the high activation energy required for ring-opening. researchgate.net However, recent methodologies have enabled this transformation.

A notable strategy involves a cobalt-catalyzed process where an alkylated Co-complex intermediate is formed from vitamin B12 and the oxetane. researchgate.netchemrxiv.org Homolytic cleavage of the cobalt-carbon bond then generates a nucleophilic carbon-centered radical. This radical can subsequently participate in various reactions, such as Giese-type additions or cross-electrophile couplings. researchgate.net This approach overcomes the kinetic barrier of the ring-opening step by coupling it with a favorable activation method. researchgate.net The regioselectivity of this radical opening would likely favor cleavage of the C2-O bond to generate the more stable tertiary radical at the C2 position of this compound.

The stability and reactivity of the oxetane ring are highly dependent on its substitution pattern. tandfonline.com The ring strain energy of unsubstituted oxetane is approximately 106 kJ/mol, which is slightly lower than that of oxirane (epoxide), making its ring-opening kinetically less favorable. researchgate.net

Steric Effects: The stability of the oxetane ring is significantly influenced by steric hindrance. It has been observed that 3,3-disubstituted oxetanes exhibit greater chemical stability because the substituents sterically shield the C-O antibonding orbitals from the approach of external nucleophiles. nih.govacs.org In the case of this compound, the C2 position is heavily substituted with a tert-butyl and a methyl group. This substantial steric bulk would dramatically increase the stability of the ring towards nucleophilic attack at the C2-O bond, slowing the kinetics of such ring-opening reactions.

Electronic Effects: The electron-withdrawing inductive effect of the oxetane oxygen can influence the pKa of adjacent functional groups. nih.gov Conversely, the substituents influence the electronic nature of the ring. The amine group at C3 in this compound can act as an internal nucleophile, which may decrease the ring's stability under certain conditions (e.g., acidic media) by facilitating an intramolecular ring-opening. acs.org

Kinetics: The kinetics of cyclization to form four-membered rings are known to be slower than for three-, five-, or six-membered rings. acs.org Similarly, the ring-opening kinetics are generally slower than for epoxides due to a higher activation energy. researchgate.net The specific substitution on this compound would lead to complex kinetic profiles. While steric hindrance at C2 would slow direct SN2 attack, any reaction pathway proceeding through a C2 carbocation (SN1-like) could be favored due to the formation of a stable tertiary carbocation.

| Substitution Pattern | Effect on Stability | Impact on Ring-Opening Kinetics | Primary Reason | Reference |

|---|---|---|---|---|

| Unsubstituted | Baseline | Slower than oxirane | Higher activation energy | researchgate.net |

| 3,3-Disubstituted | Increased | Slower SN2 attack | Steric shielding of C-O σ* orbital | nih.govacs.org |

| 2-Substituted | Decreased (vs. 3,3-) | Regioselective opening possible | Asymmetric steric/electronic effects | acs.org |

| 3-Internal Nucleophile (e.g., -NH2, -OH) | Decreased (under acidic conditions) | Potentially faster intramolecular opening | Neighboring Group Participation | acs.org |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms is crucial for predicting product outcomes and designing new synthetic transformations involving oxetane derivatives.

Nucleophilic substitution reactions on the oxetane ring can proceed through pathways with SN1 or SN2 character, and the predominant mechanism is dictated by the substrate structure, nucleophile strength, and reaction conditions. magtech.com.cnyoutube.com

SN2 Mechanism: This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom as the leaving group (the ether oxygen, after protonation) departs. youtube.com It is favored by strong nucleophiles and sterically unhindered substrates. youtube.com For this compound, an SN2 attack at the C2 position is highly improbable due to the extreme steric congestion created by the tert-butyl and methyl groups. However, an SN2 reaction at the less-substituted C4 position is a viable pathway. magtech.com.cn

SN1 Mechanism: This mechanism is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group. youtube.comyoutube.com It is favored for substrates that can form stable carbocations (e.g., tertiary) and is promoted by polar protic solvents. youtube.com In the context of this compound, an SN1-type ring-opening under strong acid catalysis is plausible. Protonation of the ether oxygen would be followed by cleavage of the C2-O bond to form a relatively stable tertiary carbocation at the C2 position. This carbocation would then be trapped by a nucleophile. This pathway would compete with potential attack at the C4 position, and the product distribution would depend on the relative energies of the transition states.

The regioselectivity of ring-opening often provides insight into the operative mechanism. Attack at the less-substituted carbon (C4) is characteristic of an SN2-like process, whereas attack at the more-substituted carbon (C2) suggests an SN1-like mechanism involving a stabilized carbocation intermediate. magtech.com.cn

Catalytic Activation of Oxetanes (Brønsted and Lewis Acid Catalysis, Frustrated Lewis Pairs)

The reactivity of the oxetane ring is fundamentally governed by its strained four-membered ether structure. Activation of the lone pair electrons on the oxygen atom is a prerequisite for most transformations. This is typically achieved through catalysis by either Brønsted or Lewis acids.

Brønsted and Lewis Acid Catalysis: Conventional Brønsted acids and metal-based Lewis acids are effective activators for promoting the ring-opening of oxetanes. acs.org The protonation or coordination of the acid to the oxetane oxygen lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring susceptible to nucleophilic attack. acs.org However, metal-free Lewis acid activation, with the exception of boron trifluoride (BF₃), has been less explored. acs.org Many common Lewis acids may require more than stoichiometric amounts and can be sensitive to protic conditions, where they may hydrolyze to form the corresponding protic acids which then act as the true catalyst. acsgcipr.org

Frustrated Lewis Pairs (FLPs): A more recent and powerful strategy for metal-free activation involves the use of Frustrated Lewis Pairs (FLPs). researchgate.netnih.gov FLPs are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct, leaving their reactivity unquenched. researchgate.net This "frustration" can be harnessed to activate small molecules. researchgate.netmdpi.com

A prominent example is the combination of an electron-deficient borane, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and a hydrosilane. acs.org In this system, a highly Lewis acidic silylium (B1239981) cation is generated in situ, which serves as the active catalyst for oxetane activation. acs.org This silylium ion's high oxophilicity makes it exceptionally effective at coordinating with the oxetane's oxygen atom, forming an activated oxonium intermediate (species B in the proposed mechanism). acs.org This activation is the key step that initiates subsequent reactions, such as reductive ring-opening. acs.org The development of FLP catalysis represents a significant advancement, as it provides a powerful, yet previously underexplored, method for activating the relatively inert oxetane ring under mild, metal-free conditions. acs.org

Rearrangement Reactions and Aryl Migration Phenomena

The activation of substituted oxetanes can lead to fascinating and unexpected rearrangement reactions. A notable discovery in this area is the phenomenon of aryl migration during the reductive opening of 3-aryl-substituted oxetanes catalyzed by Frustrated Lewis Pairs. acs.orgacs.orgnih.gov

In a study utilizing B(C₆F₅)₃ as a catalyst and a hydrosilane as the hydride source, 3-aryl oxetanes underwent an unusual double hydrosilylation process that resulted in a 1,2-aryl shift. acs.org The reaction begins with the FLP-mediated activation of the oxetane and a subsequent ring-opening. This is followed by the migration of the aryl group from the C3 to the C2 position of the original oxetane skeleton. acs.org Control experiments and mechanistic studies suggest that this rearrangement proceeds through a key phenonium ion intermediate. acs.org

The reaction is highly efficient and selective for the migration product under optimized conditions. acs.org A variety of 3-aryl oxetanes with different substituents on the aromatic ring participated smoothly in this transformation, demonstrating the generality of the method. Functional groups such as fluorine, alkenes, and even a thiophene (B33073) heterocycle were well-tolerated. acs.org

Table 1: Aryl Migration in FLP-Catalyzed Reductive Opening of 3-Aryl Oxetanes

This table is generated based on data for 3-aryl oxetanes from a 2022 study in Organic Letters and illustrates the general reaction trend. acs.org

| Substrate (3-Aryl Oxetane) | Aryl Group | Isolated Yield of Migration Product (%) |

|---|---|---|

| 3-phenyloxetane | Phenyl | 95 |

| 3-(4-fluorophenyl)oxetane | 4-Fluorophenyl | 93 |

| 3-(4-chlorophenyl)oxetane | 4-Chlorophenyl | 96 |

| 3-(4-bromophenyl)oxetane | 4-Bromophenyl | 95 |

| 3-(naphthalen-2-yl)oxetane | Naphthalen-2-yl | 95 |

| 3-(thiophen-3-yl)oxetane | Thiophen-3-yl | 88 |

Chemical Transformations beyond Ring Opening

While ring-opening is the most common transformation for oxetanes, other synthetically valuable reactions such as ring expansion and functional group interconversions are also possible.

Ring Expansion Reactions of Oxetanes

The inherent strain of the four-membered oxetane ring provides a thermodynamic driving force for ring expansion reactions, typically leading to more stable five-membered rings like tetrahydrofurans. These transformations can proceed through different mechanistic pathways depending on the reaction conditions and the generation of reactive intermediates.

One potential pathway involves radical intermediates. For instance, computational and experimental studies on the unimolecular reactions of 2-methyloxetanyl radicals have shown that ring expansion can occur. acs.org Specifically, certain radical isomers can rearrange to form a tetrahydrofuran-3-one product via a hydroperoxy-butanone-yl intermediate with a relatively low activation barrier. acs.org

Another well-established mechanism for ring expansion in cyclic systems involves carbocation rearrangements. masterorganicchemistry.com If a carbocation can be generated adjacent to the oxetane ring, the migration of a C-C bond from the ring to the cationic center can lead to a ring-expanded carbocation. This process is driven by the release of ring strain. masterorganicchemistry.com For an oxetane, this would result in a five-membered tetrahydrofuran (B95107) skeleton. While direct examples for the "this compound" system are not available, the generation of a carbocation at the C3 position through diazotization of the amine group, for example, could potentially initiate such a rearrangement.

Functional Group Interconversions on Oxetane Scaffolds

The presence of a primary amine on the "this compound" scaffold allows for a wide array of chemical modifications, provided the reagents and conditions are chosen to be compatible with the oxetane ring. Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. solubilityofthings.comimperial.ac.uk For the primary amine on the oxetane, several standard transformations could be envisaged.

Key potential interconversions include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.

N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides, although over-alkylation can be a challenge. ub.edu

Conversion to Azides: The Gabriel synthesis or related methods using reagents like sodium azide (B81097) can convert the primary amine to an azide, which is a versatile precursor for other nitrogen-containing functionalities. ub.edu

The selection of a specific FGI protocol would require careful consideration of chemoselectivity to preserve the integrity of the sterically hindered yet potentially reactive oxetane ring.

Table 2: Potential Functional Group Interconversions for a Primary Amine

This table presents general transformations for primary amines and the typical reagents involved, which could be applied to the amine on an oxetane scaffold. solubilityofthings.comub.eduvanderbilt.edu

| Initial Group | Target Group | Typical Reagents | Reaction Type |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amide (R-NHCOR') | Acyl Chloride (R'COCl), Pyridine | Acylation |

| Primary Amine (R-NH₂) | Sulfonamide (R-NHSO₂R') | Sulfonyl Chloride (R'SO₂Cl), Base | Sulfonylation |

| Primary Amine (R-NH₂) | Secondary Amine (R-NHR') | Aldehyde/Ketone, NaBH₃CN | Reductive Amination |

| Primary Amine (R-NH₂) | Carbamate (R-NHCOOR') | Chloroformate (ClCOOR') | Carbamoylation |

| Primary Amine (R-NH₂) | Azide (R-N₃) | NaN₃ (via diazotization or other methods) | Substitution |

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups onto the Oxetane (B1205548) Amine Framework

The 2-(tert-Butyl)-2-methyloxetan-3-amine framework can be elaborated by introducing a variety of functional groups, thereby expanding its chemical diversity. While direct functionalization of the oxetane ring of this specific compound is challenging due to steric hindrance and the inherent stability of the 3,3-disubstituted pattern, derivatization primarily targets the amine functionality. However, broader strategies applicable to oxetanes can be considered for creating analogues. For instance, the synthesis of derivatives often begins with functionalized oxetane building blocks that are later converted to the desired amine.

Late-stage functionalization is a valuable approach to introduce complexity. Methodologies such as C-H activation, although challenging on an unactivated oxetane ring, could theoretically be employed to introduce substituents. More commonly, the synthesis would start from a precursor like oxetan-3-one, which can undergo nucleophilic addition to introduce one of the substituents at the 2-position, followed by further modifications to install the second substituent and the amine group at the 3-position.

Functionalization of the Amine Moiety

The secondary amine of this compound is the primary site for a wide range of functionalization reactions. These transformations allow for the incorporation of this unique oxetane motif into larger molecular structures.

Amide bond formation is a cornerstone of medicinal chemistry, and the amine of this compound can readily participate in such reactions. researchgate.net Standard coupling reagents can be employed to react the amine with a wide array of carboxylic acids, leading to the formation of the corresponding amides. nih.gov

Table 1: Exemplary Amide Coupling Reactions

| Carboxylic Acid | Coupling Reagent | Product |

|---|---|---|

| Acetic Acid | HATU, DIPEA | N-(2-(tert-Butyl)-2-methyloxetan-3-yl)acetamide |

| Benzoic Acid | EDC, HOBt | N-(2-(tert-Butyl)-2-methyloxetan-3-yl)benzamide |

Reductive amination provides another powerful tool for functionalizing the amine. This two-step process involves the reaction of an aldehyde or ketone with the amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN). libretexts.orgmasterorganicchemistry.com This method allows for the introduction of a diverse range of alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH(OAc)3 | N-(2-(tert-Butyl)-2-methyloxetan-3-yl)-N-methylamine |

| Acetone | NaBH3CN | N-Isopropyl-2-(tert-butyl)-2-methyloxetan-3-amine |

Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation, especially with reactive alkylating agents. masterorganicchemistry.com However, under carefully controlled conditions and with specific catalytic systems, selective mono-alkylation can be achieved. Transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents, operating through a "borrowing hydrogen" mechanism, offer a greener and more selective alternative. nih.govresearchgate.net Catalysts based on ruthenium or iridium are often employed for this purpose. nih.govorganic-chemistry.org

A novel and powerful method for the functionalization of amines involves their reaction with 3-aryl-oxetane sulfonyl fluorides. springernature.comnih.govthieme.de These reagents undergo a defluorosulfonylative coupling, where the sulfonyl fluoride (B91410) group is expelled as sulfur dioxide and fluoride, generating a transient oxetane carbocation. researchgate.netspringernature.com This carbocation is then trapped by the amine nucleophile, such as this compound, to form a new C-N bond, yielding a 3-amino-3-aryloxetane derivative. nih.govthieme.de This reaction is notable for its mild conditions and high functional group tolerance. springernature.com

Decarboxylative cross-coupling reactions represent an innovative approach to form C-C bonds. wikipedia.org In the context of amino-oxetanes, a relevant strategy involves the use of α-amino acids containing an oxetane moiety. These oxetane-containing amino acids can undergo photoredox-mediated decarboxylative arylation in the presence of a nickel catalyst and an aryl halide. nih.govnih.gov This method allows for the conversion of the carboxylic acid group into a new aryl substituent, providing access to complex chiral benzylic amines incorporating the oxetane scaffold. While this strategy starts with an oxetane amino acid rather than directly functionalizing this compound, it is a key method for creating derivatives.

Methodologies for Analytical Derivatization and Separation

For the analysis and purification of this compound and its derivatives, various chromatographic techniques are employed. Due to the polar nature of the amine group and its often-poor chromophoric properties, derivatization is frequently necessary for methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC analysis, the amine can be derivatized to increase its volatility and thermal stability. Common derivatization methods include silylation, acylation, and alkylation. nih.gov Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogen on the amine with a silyl (B83357) group. sigmaaldrich.comresearchgate.net Acylation with fluorinated anhydrides can enhance detectability by electron capture detectors. researchgate.net

Table 3: Common Derivatizing Agents for GC-MS Analysis of Amines

| Derivatization Method | Reagent | Derivative |

|---|---|---|

| Silylation | MTBSTFA | N-(tert-Butyldimethylsilyl)-2-(tert-butyl)-2-methyloxetan-3-amine |

For HPLC separation, especially for chiral separations of derivatives, pre-column derivatization can be employed to introduce a chromophore or a fluorophore, facilitating detection. psu.edu Chiral derivatizing agents can be used to separate enantiomers on a non-chiral stationary phase. Alternatively, the underivatized amine can be separated on a suitable reverse-phase or mixed-mode column. sielc.com

Pre-Column Derivatization Techniques for Amine Detection

Pre-column derivatization involves chemically modifying the analyte before its introduction into the chromatographic system. actascientific.com This technique is widely employed for primary and secondary amines to form stable, highly detectable products. thermofisher.com The reaction should ideally be rapid, quantitative, and produce minimal by-products under mild conditions. thermofisher.com For a primary amine like this compound, several reagents are commonly used.

Key considerations for derivatization include:

Reactivity: The reagent must react efficiently with the primary amine group. The steric hindrance caused by the bulky tert-butyl group in this compound could influence reaction kinetics and yield. nih.gov

Stability: The resulting derivative must be stable throughout the sample preparation and chromatographic analysis process. thermofisher.com

Detection: The derivative should possess properties, such as fluorescence or strong UV absorbance, that allow for sensitive detection. thermofisher.comnih.gov

Commonly used pre-column derivatization reagents for primary amines are summarized in the table below.

Table 1: Common Pre-Column Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Characteristics |

|---|---|---|---|---|

| o-Phthalaldehyde (B127526) | OPA | Primary Amines | Fluorescence (FLD) | Reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.comactascientific.comnih.gov The reaction is automated and widely used. nih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence (FLD), UV | Forms stable, fluorescent derivatives. thermofisher.comnih.gov Often used in combination with OPA for the simultaneous analysis of primary and secondary amines. actascientific.comnih.gov |

| Dansyl chloride | DNS-Cl | Primary and Secondary Amines, Phenols | Fluorescence (FLD), UV | A versatile reagent that yields products with both fluorescence and high ionization efficiency for mass spectrometry (MS). thermofisher.comnih.gov |

| Dabsyl chloride | Primary and Secondary Amines | UV-Visible | Provides good derivatization for analyses under weakly acidic or basic conditions. nih.gov | |

| N,N-dimethylformamide dimethylacetal | DMFDA | Amines, Carboxylic Acids, Phenols | GC, HPLC | A general alkylating agent that reacts rapidly with primary amines. libretexts.org |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence (FLD) | Reacts selectively with primary amines in aqueous solutions with minimal by-products. |

The reaction with o-phthalaldehyde (OPA) in the presence of a thiol is highly specific for primary amines and is one of the most popular methods for their analysis. actascientific.comlibretexts.org The derivatization is typically performed in a borate (B1201080) buffer. thermofisher.com Another widely used reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts with both primary and secondary amines to form stable and highly fluorescent derivatives. thermofisher.comlibretexts.org For analyses requiring mass spectrometric detection, dansyl chloride (Dansyl-Cl) is considered a very versatile option, as it generates products with high ionization efficiency. nih.gov

Chromatographic Separation of Amine Derivatives

Once derivatized, the products are typically separated using high-performance liquid chromatography (HPLC), most commonly in a reversed-phase (RP) mode. actascientific.comactascientific.com The derivatization process enhances the hydrophobicity of the polar amine, improving its retention on nonpolar stationary phases like C18. thermofisher.com The choice of chromatographic conditions is critical for achieving good resolution and sensitivity.

Key aspects of the chromatographic separation include:

Stationary Phase: Reversed-phase columns, such as C18 or specialized columns like the Acclaim™ PA2 (which offers stability over a wide pH range), are frequently used. thermofisher.com The separation of leucine (B10760876) and isoleucine derivatives, which are critical pairs, has been demonstrated on such systems, indicating excellent chromatographic performance. nih.gov

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to separate complex mixtures of derivatives. The use of a basic buffer mobile phase can sometimes lead to higher resolution and lower detection limits. thermofisher.com

Detection: The choice of detector depends on the properties of the derivative. Fluorescence detectors (FLD) are commonly used for OPA, FMOC, and Dansyl derivatives due to their high sensitivity. nih.govnih.gov UV detectors are also applicable for many of these derivatives. actascientific.com Coupling HPLC with mass spectrometry (LC-MS/MS) provides high selectivity and allows for structural confirmation of the analytes. nih.gov

An example of a successful separation involved derivatizing aliphatic amines with DMQC-OSu, followed by separation on an Ascentis Express C18 column. The method achieved separation of eight different amine derivatives in under seven minutes using a gradient elution. In another study, OPA- and FMOC-derivatized amines were separated on an Acclaim™ PA2 column, which is noted for its hydrolytic stability under basic conditions that can enhance resolution. thermofisher.com

Table 2: Example Chromatographic Conditions for Separation of Amine Derivatives

| Derivative Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| PPIA-Aromatic Amines | RP column | Not specified | Fluorescence (λem = 380 nm) | nih.gov |

| DMQC-Aliphatic Amines | Ascentis Express C18 | Gradient of acetonitrile and water | Fluorescence (FLD) | |

| OPA/FMOC-Aliphatic Amines | Acclaim™ PA2 | Basic buffer mobile phase | Fluorescence (FLD), UV | thermofisher.com |

| Dansyl-Cl Derivatives | Not specified | Acidic, weakly acidic, and weakly basic conditions evaluated | Fluorescence, MS/MS | nih.gov |

Table 3: List of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| o-Phthalaldehyde | OPA |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl |

| Dansyl chloride | DNS-Cl, 5-Dimethylaminonaphthalene-1-sulfonyl chloride |

| Dabsyl chloride | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride |

| N,N-dimethylformamide dimethylacetal | DMFDA |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA |

| Phenylisothiocyanate | PITC |

| 3-mercaptopropionic acid | MPA |

| Acetonitrile | |

| Methanol | |

| Leucine | |

| Isoleucine | |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA |

Stereochemical Control and Enantiomeric Purity

Asymmetric Synthesis and Chiral Resolution Techniques

The establishment of the absolute and relative stereochemistry of 2-(tert-Butyl)-2-methyloxetan-3-amine would likely rely on either asymmetric synthesis, wherein the desired stereoisomer is synthesized directly, or through the resolution of a racemic mixture.

Asymmetric Synthesis: A common strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. For instance, tert-butanesulfinamide is a widely used chiral amine reagent that can enable the asymmetric synthesis of a broad range of amines. nih.govyale.edu This approach typically involves the condensation of the chiral auxiliary with a ketone or aldehyde, followed by a nucleophilic addition and subsequent removal of the auxiliary. nih.gov In the context of this compound, a hypothetical precursor such as 2-(tert-butyl)-2-methyloxetan-3-one could be reacted with a chiral auxiliary to introduce the amino group stereoselectively. The bulky tert-butyl group at the C2 position would likely exert significant steric influence on the approach of the nucleophile, potentially leading to high diastereoselectivity.

Another approach is catalytic asymmetric synthesis. For example, the catalytic asymmetric synthesis of 2,2-disubstituted oxetanes from ketones has been reported using a one-pot sequential addition of a sulfur ylide catalyzed by a heterobimetallic La/Li complex. nih.gov Such a method could potentially be adapted to introduce the necessary functional groups with stereocontrol.

Chiral Resolution: Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org The most common technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orgnih.gov Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Chiral column chromatography is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

A hypothetical resolution process for racemic this compound could involve the use of a chiral acid to form diastereomeric salts, as outlined in the table below.

| Step | Description |

| 1 | Dissolution of racemic this compound in a suitable solvent. |

| 2 | Addition of a single enantiomer of a chiral acid (e.g., (R)-mandelic acid). |

| 3 | Formation of diastereomeric salts: (R)-amine-(R)-acid and (S)-amine-(R)-acid. |

| 4 | Selective crystallization of the less soluble diastereomeric salt. |

| 5 | Filtration to separate the solid diastereomer from the dissolved one. |

| 6 | Liberation of the enantiomerically pure amine from the salt using a base. |

Diastereoselective and Enantioselective Transformations of Oxetane (B1205548) Amines

Once a racemic or enantiomerically enriched sample of an oxetane amine is obtained, further transformations can be performed to modify the molecule. The stereochemistry of the starting material will have a profound impact on the stereochemical outcome of these reactions.

Diastereoselective Transformations: In a molecule with existing stereocenters, such as this compound, any subsequent reaction that creates a new stereocenter will lead to diastereomers. The inherent chirality of the starting material can direct the stereochemical course of the reaction, a phenomenon known as substrate-controlled diastereoselection. The bulky tert-butyl group at C2 and the amino group at C3 would create a specific steric and electronic environment, influencing the approach of reagents to the molecule. For example, the alkylation of the amino group or reactions at other positions on the oxetane ring would likely proceed with a degree of diastereoselectivity.

Enantioselective Transformations: If starting with a racemic mixture, an enantioselective transformation can be employed to selectively react with one enantiomer over the other. This can be achieved using a chiral catalyst or reagent. For example, an enantioselective acylation of the amine could be performed using a chiral catalyst, leading to the formation of an acylated product from one enantiomer while leaving the other unreacted. This would allow for the kinetic resolution of the racemic amine. The asymmetric Michael addition of chiral lithium amides to α,β-unsaturated esters is a known method for creating chiral β-amino esters with high stereoselectivity. researchgate.net

Stereochemical Implications of Reaction Mechanisms

The stereochemical outcome of any reaction is intrinsically linked to its mechanism. For reactions involving this compound, the conformation of the oxetane ring and the steric hindrance imposed by the tert-butyl and methyl groups at the C2 position would be major factors in determining the stereoselectivity.

The presence of the chiral electron-withdrawing sulfinyl group in N-tert-butanesulfinyl imines facilitates the nucleophilic addition of organometallic compounds to the imine carbon, often with a high degree of stereocontrol. beilstein-journals.org If a synthetic route to this compound were to proceed through a sulfinyl imine intermediate, the stereochemistry of the final product would be largely dictated by the facial selectivity of the nucleophilic addition to the C=N bond.

Furthermore, the stereochemistry of the starting materials in any multi-step synthesis will dictate the stereochemistry of the final product. For instance, the use of a specific enantiomer of a chiral building block in the early stages of a synthesis will propagate that chirality through to the final product, assuming all subsequent reactions are stereospecific or stereoselective.

Advanced Characterization Methodologies in Oxetane Amine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the atomic connectivity and functional groups present in "2-(tert-Butyl)-2-methyloxetan-3-amine".

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the methyl group, the oxetane (B1205548) ring, and the amine group. The tert-butyl group would appear as a sharp singlet, integrating to nine protons. The methyl group attached to the oxetane ring would also be a singlet, integrating to three protons. The protons on the oxetane ring would appear as a set of coupled multiplets, with their chemical shifts influenced by the electronegative oxygen atom and the adjacent substituents. For unsubstituted oxetane, the methylene (B1212753) protons adjacent to the oxygen appear around 4.65 ppm researchgate.net. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Distinct peaks would be expected for the quaternary carbons of the tert-butyl group and the oxetane ring, the methyl carbons, and the methine carbon of the oxetane ring bearing the amine group.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | Illustrative ¹H NMR (CDCl₃) Chemical Shift (δ ppm) | Illustrative ¹³C NMR (CDCl₃) Chemical Shift (δ ppm) |

| -C(CH₃)₃ | ~1.0-1.2 (s, 9H) | ~25-28 (3 x CH₃), ~35-40 (quaternary C) |

| -CH₃ (on ring) | ~1.3-1.5 (s, 3H) | ~20-25 |

| Oxetane CH-N | ~3.5-3.8 (m, 1H) | ~55-60 |

| Oxetane O-CH₂ | ~4.5-4.8 (m, 2H) | ~75-80 |

| Oxetane C(tert-butyl)(methyl) | Not Applicable | ~80-85 (quaternary C) |

| -NH₂ | ~1.5-2.5 (br s, 2H) | Not Applicable |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For "this compound" (molecular formula C₈H₁₇NO), HRMS would provide an exact mass measurement, confirming the elemental composition and distinguishing it from other isomers. Techniques like Electrospray Ionization (ESI) are commonly used, which would likely show the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. Since it is a primary amine, it should exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹. connectjournals.com Other key absorptions would include C-H stretching from the alkyl groups, C-O-C stretching associated with the oxetane ether linkage, and N-H bending vibrations. connectjournals.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) | Medium-Weak |

| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong |

| Oxetane (C-O-C) | Asymmetric Stretch | ~980 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium-Weak |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of non-volatile compounds. For "this compound," a reversed-phase HPLC method would likely be developed for purity assessment. Due to the basic nature of the amine, mobile phase additives like trifluoroacetic acid (TFA) or formic acid might be necessary to ensure good peak shape. Detection could be achieved with a UV detector at a low wavelength (~210 nm) or, for higher sensitivity and specificity, with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS). researchgate.net

Given the presence of two stereocenters (at C2 and C3 of the oxetane ring), the compound can exist as diastereomers. HPLC is a key technique for separating such diastereomers, often using normal-phase chromatography on silica (B1680970) gel or specialized chiral stationary phases. nih.gov

Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD/MS |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

GC is suitable for the analysis of volatile compounds. While lower molecular weight amines can be analyzed directly, primary amines like "this compound" can exhibit poor peak shapes (tailing) on standard GC columns due to their polarity and interaction with the stationary phase. researchgate.netresearchgate.net To overcome this, derivatization is often employed to convert the polar amine into a less polar, more volatile derivative (e.g., by acylation or silylation), leading to improved chromatographic performance. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry, by mapping the electron density of a single crystal. While no public crystal structure for "this compound" is currently available, this technique would be the definitive method for confirming its atomic arrangement.

The analysis would reveal precise bond lengths, bond angles, and torsional angles. A key structural feature of interest would be the conformation of the four-membered oxetane ring. While unsubstituted oxetane is nearly planar, the introduction of bulky substituents like a tert-butyl group is known to cause significant puckering of the ring to alleviate steric strain. acs.org The crystal structure would precisely define this puckering and the relative orientation of the tert-butyl, methyl, and amine substituents, confirming the compound's diastereomeric form.

Theoretical and Computational Investigations of Oxetane Amine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for investigating the electronic structure and energetics of oxetane (B1205548) systems. researchgate.netnih.gov These methods allow for a detailed examination of molecular orbitals, charge distribution, and the energies of various molecular states, which are critical for understanding the inherent properties of the oxetane ring and its substituents.

The reactivity of oxetanes is intrinsically linked to their significant ring strain, which is comparable to that of oxiranes (epoxides). beilstein-journals.org However, theoretical studies have revealed that the four-membered oxetane ring experiences slightly less strain in its transition state for ring-opening compared to oxiranes, which consequently leads to a higher activation energy requirement for such reactions. researchgate.net

DFT calculations are routinely employed to map the potential energy surfaces of reactions involving oxetanes, such as ring-opening copolymerization. researchgate.net By modeling the interaction between the oxetane, catalysts, and other reactants, researchers can identify the structures of intermediates and transition states. For instance, in a catalyzed ring-opening, different transition states can be modeled to understand the coordination of the catalyst with the oxetane and the attacking nucleophile. researchgate.net The calculated energy barriers for these transition states reveal the most likely reaction pathway. researchgate.netresearchgate.net For 2-(tert-Butyl)-2-methyloxetan-3-amine, the bulky tert-butyl and methyl groups at the C2 position would sterically hinder any nucleophilic attack at this carbon, significantly raising the energy of the corresponding transition state for an SN2-type ring-opening.

Table 1: Representative Theoretical Data for Oxetane Ring-Opening

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Ring-Opening Copolymerization | DFT (BP86-D4/def2TZVP) | Calculated energy barriers for different transition states to determine the most favorable reaction pathway. | researchgate.net |

| General Ring Opening | Theoretical Studies | Higher activation energy for ring-opening compared to oxiranes due to less strain in the transition state. | researchgate.net |

| Enzyme-Catalyzed Ring Formation | DFT | Calculated free energy profiles show enzyme-catalyzed epoxidation is a key intermediate step. | researchgate.net |

Computational studies are instrumental in dissecting complex reaction mechanisms involving oxetanes. They can distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways or ionic versus radical intermediates. For example, DFT calculations combined with experimental work have been used to elucidate domino reactions, revealing that the formation of the oxetane ring precedes subsequent cyclizations. nih.gov

In the Paternò-Büchi reaction, a common method for synthesizing oxetanes, computational studies support a mechanism involving the formation of a 1,4-biradical intermediate following the addition of an excited state carbonyl to an alkene. nih.gov Similarly, the synthesis of 3-amino-3-aryloxetanes can proceed through a photoredox/nickel cross-coupling catalysis, the mechanism of which is supported by computational analysis. beilstein-journals.org A significant finding from recent computational work is the elucidation of a mechanism for forming amino-oxetanes from sulfonyl fluorides, which proceeds through the formation of a planar oxetane carbocation as the rate-determining step. nih.govresearchgate.net This pathway is particularly relevant for the synthesis of compounds like this compound.

The electronic nature of the oxetane ring is one of its most influential features. The electronegative oxygen atom imparts a strong σ-electron-withdrawing inductive effect that significantly influences the properties of adjacent functional groups. acs.orgnih.gov This effect is particularly pronounced on amines attached to the oxetane ring, leading to a marked reduction in their basicity (pKa). acs.orgnih.gov

Computational and experimental studies have quantified this effect, showing a progressive decrease in the pKa of an amine as it moves closer to the oxetane ring. nih.gov For an amine at the α-position (like the 3-amino group in the target compound), the basicity can be reduced by approximately 2.7 pKa units. nih.gov This modulation of basicity is a critical tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. acs.org The electron-accepting ability of the oxetane moiety is primarily due to this inductive effect, which can be further analyzed by examining the molecular orbitals and electrostatic potential maps generated from quantum calculations. rsc.org

Table 2: Influence of Oxetane Ring on Amine Basicity

| Position of Amine Relative to Oxetane | Approximate pKaH Reduction | Reference |

|---|---|---|

| α-position (e.g., 3-amino) | 2.7 units | nih.gov |

| β-position | 1.9 units | nih.gov |

| γ-position | 0.7 units | nih.gov |

| δ-position | 0.3 units | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Recognition

While quantum mechanics is ideal for studying static electronic properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD is particularly useful for conformational analysis and studying how a molecule might interact with a larger biological system, such as a protein receptor. researchgate.netnih.gov

Furthermore, MD simulations, often used in conjunction with crystal structures and docking studies, can elucidate the mechanism of molecular recognition. researchgate.netacs.org By simulating the dynamic interactions between the oxetane amine and a target protein, researchers can identify key hydrogen bonds, van der Waals interactions, and hydrophobic contacts that contribute to binding affinity and specificity.

Computational Approaches to Understand Reactivity and Selectivity

Computational chemistry provides a robust framework for predicting and rationalizing the reactivity and selectivity (chemo-, regio-, and stereo-) of reactions involving oxetanes. The regioselectivity of ring-opening reactions, for example, is governed by a balance of steric and electronic effects, which can be modeled computationally. magtech.com.cn

Steric Control : Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn

Electronic Control : Under acidic conditions, which promote carbocation formation, nucleophilic attack often occurs at the more substituted carbon that can better stabilize a positive charge. magtech.com.cn

For this compound, an acid-catalyzed ring-opening would be predicted to occur via cleavage of the C2-O bond, as the C2 carbon is tertiary and can form a relatively stable tert-butyl-methyl-substituted carbocation.

Computational studies have also been successful in explaining the high diastereoselectivity observed in reactions like the Paternò-Büchi synthesis of 3-aminooxetanes. mdpi.comorganic-chemistry.org By calculating the energies of the different transition states leading to various stereoisomers, the preferred reaction outcome can be accurately predicted. Kinetic and computational models have been essential in developing chemoselective coupling reactions, such as the formation of amino-oxetanes from sulfonyl fluorides, where the amine selectively attacks the intermediate oxetane carbocation. nih.gov

Table 3: Factors Influencing Reactivity and Selectivity in Oxetane Systems

| Factor | Governing Principle | Predicted Outcome | Reference |

|---|---|---|---|

| Regioselectivity (Nucleophilic Ring-Opening) | Steric vs. Electronic Effects | Attack at less substituted carbon (steric) or more substituted carbon (electronic, acid-catalyzed). | magtech.com.cn |

| Diastereoselectivity (Paternò-Büchi) | Transition State Stability | Formation of the most stable biradical intermediate leads to the major diastereomer. | mdpi.com |

| Chemoselectivity (Amine Coupling) | Reaction Kinetics/Thermodynamics | Rate-determining formation of an oxetane carbocation followed by rapid, selective nucleophile trapping. | nih.gov |

Strategic Applications in Organic Synthesis

2-(tert-Butyl)-2-methyloxetan-3-amine as a Versatile Synthetic Building Block

The compound this compound is emerging as a valuable building block in organic synthesis, offering chemists a unique combination of a sterically hindered, strained four-membered ring and a primary amine. bldpharm.com Its structure, featuring a quaternary center with bulky tert-butyl and methyl groups adjacent to a nucleophilic amine, provides a scaffold for creating complex and sterically demanding molecules. The inherent ring strain of the oxetane (B1205548) (approximately 106 kJ·mol⁻¹) makes it susceptible to a variety of ring-opening reactions, while the primary amine serves as a versatile handle for a wide range of chemical transformations. nih.govresearchgate.net

The utility of such building blocks lies in their ability to undergo orthogonal functionalization, where the amine and the oxetane ring can be reacted under different conditions. eur.nlmdpi.com For instance, the amine can readily participate in standard transformations such as acylation, alkylation, reductive amination, and sulfonylation. Following the modification of the amino group, the oxetane ring can be opened by various nucleophiles or under acidic conditions to introduce further diversity, yielding highly functionalized acyclic structures. tandfonline.comtandfonline.com The specific substitution pattern of this compound, with bulky groups at the C2 position, is expected to direct the regioselectivity of ring-opening reactions, typically favoring nucleophilic attack at the less sterically hindered C4 position.

The incorporation of this building block can introduce the unique physicochemical properties of the oxetane motif into a target molecule from an early synthetic stage. Its availability from commercial suppliers underscores its growing importance as a ready-to-use component for constructing novel chemical entities in discovery programs. bldpharm.com

Use of Oxetanes as Bioisosteres and Functional Group Replacements in Molecular Design

Oxetanes have gained significant traction in medicinal chemistry as bioisosteric replacements for common functional groups, a strategy used to modulate the properties of bioactive molecules to enhance their efficacy and pharmacokinetic profiles. acs.orgresearchgate.net The oxetane ring is frequently employed as a surrogate for metabolically vulnerable or physicochemically suboptimal groups like gem-dimethyl and carbonyl functionalities. acs.orgnih.gov

Oxetane as a gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block sites of metabolic oxidation. However, it significantly increases the lipophilicity of a compound, which can negatively impact solubility and other drug-like properties. acs.org Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain or even enhance metabolic stability while improving aqueous solubility due to the polar ether oxygen. nih.govmagtech.com.cn The oxetane oxygen can act as a hydrogen bond acceptor, further improving interactions with biological targets and water. researchgate.net

Oxetane as a Carbonyl Group Replacement: The carbonyl group, while polar, can be a site for metabolic reduction or can lead to chemical instability. Oxetanes serve as effective isosteres for ketones, esters, and amides because they possess a similar dipole moment and spatial orientation of lone-pair electrons, allowing them to act as hydrogen bond acceptors. acs.orgacs.org Unlike carbonyls, the oxetane ring is generally more stable towards a broader range of chemical and metabolic conditions, particularly when substituted at the 3-position. acs.orgrsc.org The introduction of an oxetane in place of a carbonyl has been shown to improve solubility, reduce lipophilicity, and enhance metabolic stability. magtech.com.cn

The structure of this compound makes it a precursor to molecules where the oxetane ring can function as a bioisostere. For example, after elaboration of the amine functionality, the resulting molecule benefits from the improved physicochemical properties conferred by the oxetane core. nih.govnih.gov The presence of the oxetane can lead to a more favorable three-dimensional shape for binding to a biological target compared to a more flexible or lipophilic acyclic analogue. researchgate.net

| Property Comparison of Functional Groups | gem-Dimethyl | Carbonyl (Ketone) | Oxetane |

| Polarity | Non-polar | Polar | Polar |

| Hydrogen Bond Acceptor | No | Yes | Yes |

| Metabolic Stability | Generally high (blocks oxidation) | Can be metabolically labile (e.g., reduction) | Generally high (especially 3,3-disubstituted) |

| Aqueous Solubility | Lowers solubility | Can increase solubility | Generally increases solubility |

| Lipophilicity (LogP) | Increases LogP | Variable | Generally decreases LogP |

| Chemical Stability | High | Susceptible to nucleophilic attack | Stable to many reagents; opens under acid |

This table presents a generalized comparison of the properties influenced by the incorporation of gem-dimethyl, carbonyl, and oxetane groups into a molecule.

Enabling Novel Ring Systems and Complex Molecular Architectures through Oxetane Chemistry

The significant ring strain of oxetanes makes them valuable intermediates for the synthesis of more complex molecular structures through ring-opening and ring-expansion reactions. researchgate.netnih.gov These transformations convert the readily accessible four-membered ring into other heterocyclic systems or densely functionalized acyclic chains, which can be precursors to larger, more intricate architectures. tandfonline.combeilstein-journals.org

Ring-Opening Reactions: The oxetane ring can be opened by a wide array of nucleophiles. tandfonline.comtandfonline.com This reaction is often catalyzed by Lewis or Brønsted acids, which activate the oxetane oxygen towards attack. The regioselectivity of the ring opening is influenced by both electronic and steric factors of the substituents on the oxetane ring. In a molecule derived from this compound, the bulky C2 substituents would strongly direct nucleophilic attack to the C4 carbon, leading to a single regioisomeric product with a 1,3-difunctionalized butane (B89635) backbone. The amine, potentially in a protected form, and the newly introduced nucleophile would be positioned with a defined spatial relationship.

Intramolecular Cyclizations: Derivatives of this compound are excellent substrates for intramolecular reactions to form novel ring systems. For example, if the amine is acylated with a group containing a latent nucleophile, a subsequent acid-catalyzed intramolecular ring-opening/cyclization cascade could generate larger heterocyclic structures, such as substituted piperidines or other nitrogen-containing rings. nih.gov

Photochemical Reactions: The Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for synthesizing oxetanes. beilstein-journals.orgacs.org While this is a method for formation, the reactivity of the oxetane ring itself is exploited in other contexts. The strained C-O and C-C bonds of the oxetane can participate in various radical and transition-metal-catalyzed reactions to build complex carbocyclic and heterocyclic frameworks. nih.govnih.gov The unique substitution of this compound provides a sterically defined starting point for creating complex, three-dimensional structures that would be challenging to assemble using traditional synthetic methods. acs.org

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies for Substituted Oxetane (B1205548) Amines

A primary focus of ongoing research is the development of more efficient and highly stereoselective methods for the synthesis of substituted oxetane amines. While methods for the synthesis of oxetanes have advanced significantly, the introduction of multiple stereocenters, such as those in derivatives of 2-(tert-Butyl)-2-methyloxetan-3-amine, presents a considerable challenge.

Future methodologies are expected to move beyond classical approaches like the Williamson etherification and Paternò–Büchi reaction, which can be limited by scope and selectivity. nih.govacs.org Emerging strategies include:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective and diastereoselective synthesis of highly substituted oxetanes is a major area of interest. This includes the use of chiral Brønsted acids and metal-based catalysts to control the stereochemical outcome of cyclization and functionalization reactions.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-O bonds under mild conditions. nih.govnih.gov Future work will likely explore the application of this technology to the asymmetric synthesis of oxetane amines, potentially enabling new synthetic disconnections.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), for the stereoselective synthesis of chiral building blocks is a growing trend in organic synthesis. nih.gov The application of biocatalysis to the synthesis of precursors for this compound could provide a highly efficient and environmentally friendly route to enantiomerically pure products. A highly trans-diastereoselective synthesis of a related synthon, tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate, was achieved using KRED catalysis, demonstrating the potential of this approach for similar strained ring systems. nih.gov

Exploration of New Catalytic Systems for Efficient and Selective Oxetane Transformations

The reactivity of the oxetane ring, particularly its propensity for ring-opening reactions, is a double-edged sword. While it allows for further functionalization, controlling the selectivity of these transformations is crucial. Future research will focus on the development of new catalytic systems that can harness the inherent reactivity of the oxetane in a controlled and selective manner.

Key areas of exploration include:

Lewis Acid Catalysis: Lewis acids have been shown to activate the oxetane ring towards nucleophilic attack. nih.gov The development of more sophisticated Lewis acid catalysts, including those that can operate in a chiral fashion, will enable more complex and selective transformations. For instance, the use of FeCl3 has been shown to be effective in the formal [3+2] annulation of 3-aminooxetanes with isocyanates. rsc.org

Transition Metal Catalysis: Transition metal catalysts offer a broad range of reactivity that can be applied to oxetane chemistry. This includes cross-coupling reactions to introduce new substituents onto the oxetane ring and catalytic ring-opening/functionalization sequences.

Organocatalysis: The use of small organic molecules as catalysts is an attractive alternative to metal-based systems. Future research will likely see the development of new organocatalysts for the asymmetric functionalization of this compound and related compounds.

A recent study demonstrated the use of 3-aminooxetanes as 1,3-amphoteric molecules in intermolecular [3+2] annulation reactions, providing access to valuable heterocyclic scaffolds. rsc.org This highlights the potential for developing new catalytic systems that can exploit the unique reactivity of this class of compounds.

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Oxetane Chemistry

Computational chemistry is becoming an increasingly indispensable tool in modern drug discovery and materials science. In the context of oxetane chemistry, advanced computational modeling can provide valuable insights into the synthesis, reactivity, and properties of compounds like this compound.

Future applications of computational modeling in this area include:

Reaction Pathway Prediction: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the feasibility and stereochemical outcome of new synthetic routes. researchgate.net This can help to guide experimental work and accelerate the discovery of new reactions.

Property Prediction: Computational models can be used to predict the physicochemical properties of new oxetane derivatives, such as their solubility, lipophilicity, and metabolic stability. This information is crucial for the design of new drug candidates and functional materials.

Virtual Screening: As the number of accessible oxetane derivatives grows, computational methods will be essential for screening large virtual libraries of compounds to identify those with the desired biological activity or material properties.

Integration of this compound into Complex Synthetic Targets

The ultimate goal of developing new synthetic methodologies and understanding the reactivity of this compound is to enable its incorporation into more complex and functionally relevant molecules. The unique steric and electronic properties of the tert-butyl and methyl groups at the 2-position, combined with the nucleophilic amine at the 3-position, make this a potentially valuable building block for a variety of applications.

Future research will likely focus on:

Medicinal Chemistry: The incorporation of the this compound motif into drug candidates could lead to improved pharmacological properties. The oxetane ring can act as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, and can improve properties like solubility and metabolic stability. researchgate.netresearchgate.net

Natural Product Synthesis: While the oxetane ring is relatively rare in natural products, its presence is often associated with significant biological activity, as seen in paclitaxel (B517696) (Taxol). researchgate.net The development of efficient methods for the synthesis of substituted oxetanes like this compound could open up new avenues for the total synthesis of complex natural products and their analogs.

Materials Science: The polarity and rigidity of the oxetane ring could be exploited in the design of new polymers and other advanced materials. The amino group provides a convenient handle for polymerization or for grafting the oxetane motif onto other molecules.

The continued exploration of the chemistry of this compound and related compounds is expected to yield a wealth of new scientific knowledge and practical applications in the years to come.

Q & A

Q. What are the recommended safety protocols for handling 2-(tert-Butyl)-2-methyloxetan-3-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, select NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for high vapor concentrations) .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks.

- Waste Management: Segregate waste and transfer to certified hazardous waste disposal services to prevent environmental contamination .

- Toxicity Considerations: While acute toxicity data are limited, assume precautionary measures due to structural similarities to amines with irritant properties .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Answer:

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in the reported synthetic yields of this compound across different studies?

Answer:

- Reaction Optimization: Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, higher yields (75–80%) are reported with slow addition of tert-butyl groups in anhydrous THF .

- Analytical Validation: Cross-check purity via multiple techniques (e.g., NMR + HPLC) to rule out byproduct interference .

- Replication Studies: Reproduce conditions from conflicting studies while controlling for moisture/oxygen sensitivity, which may explain yield discrepancies .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states for nucleophilic attacks on the oxetane ring. Compare with experimental kinetics (e.g., ring-opening reactions in acidic media) .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior. Validate with experimental diffusion-ordered spectroscopy (DOSY) .

- In Silico Toxicity Prediction: Tools like ProTox-III can estimate eco-toxicity profiles for degradation byproducts, addressing data gaps in environmental impact .

Q. What methodological approaches are recommended for assessing the environmental impact of this compound degradation byproducts?

Answer:

| Assessment Type | Protocol | Reference |

|---|---|---|

| Biodegradation Assays | OECD 301F (modified for amine derivatives) | Measure half-life in soil/water matrices |

| Ecotoxicology | Daphnia magna acute toxicity testing (OECD 202) | Evaluate LC for aquatic organisms |

| Soil Mobility | Column chromatography with labeled -compound | Quantify leaching potential . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.